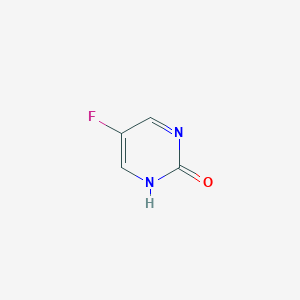

5-Fluoro-2-hydroxypyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxypyrimidine, also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous nucleobases allows it to function as an antimetabolite, interfering with nucleic acid synthesis.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role as a prodrug for the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃FN₂O | [3] |

| Molecular Weight | 114.08 g/mol | |

| CAS Number | 2022-78-8 | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 170-174 °C | |

| Solubility | Soluble in polar organic solvents | [2] |

| pKa | 7.39 ± 0.10 (Predicted) | N/A |

| Density | 1.46 g/cm³ | [4] |

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. In the case of this compound, this equilibrium lies between 5-fluoro-2-pyrimidinol and 5-fluoro-2(1H)-pyrimidinone.

Caption: Tautomeric equilibrium of this compound.

Theoretical studies suggest that for 2-hydroxypyrimidine in the gas phase or weakly polar environments, the hydroxy form is predominant.[5] However, in polar solvents, the equilibrium is expected to shift significantly towards the more stable oxo form.[5] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2,4-dichloro-5-fluoropyrimidine. This method is advantageous due to its relatively simple procedures and accessible starting materials.[1]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine

The following protocol is based on the general method described in patent literature and serves as a guide for laboratory synthesis.[1]

Step 1: Selective Reduction of 2,4-Dichloro-5-fluoropyrimidine to 2-Chloro-5-fluoropyrimidine

-

In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in an appropriate protic solvent.

-

Add a reducing agent. This can be a metal powder for a metal reduction or a catalyst for hydrogenolysis (e.g., Palladium on carbon) under a hydrogen atmosphere.

-

The reaction temperature is maintained between room temperature and the boiling point of the solvent.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the catalyst or excess metal is removed by filtration.

-

The solvent is removed under reduced pressure to yield crude 2-chloro-5-fluoropyrimidine, which can be purified by distillation or used directly in the next step.

Step 2: Hydrolysis of 2-Chloro-5-fluoropyrimidine to this compound

-

The crude or purified 2-chloro-5-fluoropyrimidine is subjected to hydrolysis.

-

For acidic hydrolysis, the compound is heated in an aqueous acidic solution.

-

For alkaline hydrolysis, the compound is treated with an aqueous solution of a base.

-

The reaction mixture is heated to facilitate the hydrolysis.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and oxygen atoms. The proton at the 6-position is expected to be a doublet due to coupling with the fluorine atom. The N-H protons of the oxo-tautomer would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide group in the oxo-tautomer.

-

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration.

-

C-F stretching: An absorption band in the region of 1000-1200 cm⁻¹ can be attributed to the C-F bond stretching.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region are expected for the aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (114.08).

-

Fragmentation Pattern: Common fragmentation pathways for pyrimidine derivatives may include the loss of small neutral molecules like CO, HCN, or radicals. The presence of fluorine will also influence the fragmentation pattern.

Application in Drug Development: A Prodrug of 5-Fluorouracil

The primary application of this compound in drug development is its role as an oral prodrug of 5-Fluorouracil (5-FU).[6][7] 5-FU is a cornerstone of chemotherapy for various cancers, but its oral administration is hampered by erratic bioavailability due to degradation in the gastrointestinal tract.[6]

This compound is designed to be absorbed intact from the gastrointestinal tract and then converted to the active drug, 5-FU, primarily in the liver. This conversion is catalyzed by the enzyme hepatic aldehyde oxidase.[6][7]

Caption: Biochemical activation of this compound to 5-Fluorouracil.

This prodrug strategy offers several potential advantages:

-

Improved Bioavailability: Bypassing gastrointestinal degradation leads to more consistent and predictable plasma concentrations of 5-FU.[6]

-

Sustained Release: The enzymatic conversion provides a more sustained release of the active drug, potentially mimicking the effects of continuous infusion of 5-FU.[6]

-

Reduced Gastrointestinal Toxicity: By avoiding high concentrations of 5-FU in the gut, some of the associated gastrointestinal side effects may be mitigated.

Once converted to 5-FU, the drug exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death in rapidly dividing cancer cells.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Classification: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye damage (Category 1); Specific target organ toxicity – single exposure (Category 3).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined chemical properties, coupled with its role as a bioactivatable prodrug of 5-Fluorouracil, make it an important subject of study for the development of improved cancer chemotherapeutics. A thorough understanding of its synthesis, reactivity, and metabolic activation is essential for researchers and scientists working to harness its therapeutic potential.

References

- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

- PubMed. (1995). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil.

- Chemsrc. (n.d.). This compound | CAS#:2022-78-8.

- PubMed. (2005). Oxo-hydroxy tautomerism of 5-fluorouracil: water-assisted proton transfer.

- ACS Publications. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.

Sources

- 1. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 2. CAS 2022-78-8: 5-Fluoro-2(1H)-pyrimidinone | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:2022-78-8 | Chemsrc [chemsrc.com]

5-Fluoro-2-hydroxypyrimidine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-hydroxypyrimidine

Abstract

This compound, a key heterocyclic compound, serves as a vital intermediate in pharmaceutical synthesis and as a prodrug for fluoropyrimidine-based chemotherapeutics like 5-Fluorouracil (5-FU).[1][2] Its bioactivity is intrinsically linked to its precise molecular structure. This guide provides a comprehensive, methodology-focused exploration of the analytical techniques required for the unambiguous structure elucidation of this molecule. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting them not as isolated steps, but as a cohesive, self-validating workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structure of this and similar fluorinated heterocycles.

The Central Challenge: Tautomerism

The structure of this compound (C₄H₃FN₂O, MW: 114.08 g/mol ) is not defined by a single static representation.[3][4] Like many hydroxypyrimidines, it exists in a state of tautomeric equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form, 5-Fluoro-2(1H)-pyrimidinone.[3][5]

The dominant tautomer is highly dependent on the molecule's environment (e.g., solid state vs. solution) and the solvent used.[6][7] Theoretical and experimental studies on related compounds like 2-hydroxypyridine show that while the hydroxy form can be favored in the gas phase, the keto/amide form is often more stable in condensed phases and polar solvents due to factors like dipole moment and intermolecular hydrogen bonding.[6][8] Therefore, any rigorous structural analysis must identify which form is present under the conditions of measurement.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint

NMR is the most powerful tool for determining the covalent framework of a molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out connectivity and infer the electronic environment of each atom.

Causality of NMR Experimental Design

The choice of NMR experiments is dictated by the molecule's composition. The presence of hydrogen, carbon, and fluorine necessitates a suite of 1D experiments (¹H, ¹³C, ¹⁹F) to build a complete picture. The fluorine atom is particularly informative; ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an unambiguous reporter for successful fluorination.[9][10]

Caption: General workflow for NMR-based structure elucidation.

Experimental Protocols & Expected Data

Protocol: General 1D NMR Acquisition

-

Sample Preparation: Accurately weigh 2-5 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H, ¹⁹F, and ¹³C spectra using standard instrument parameters. For ¹³C, a greater number of scans will be required due to its low natural abundance.

Data Interpretation and Expected Values

The observed chemical shifts (δ) and coupling constants (J) will confirm the structure. The data below are predictive and may vary slightly based on solvent and concentration.

| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| ¹H | H-6 | ~8.0 - 8.5 | Doublet of Doublets (dd) | ³JHH ≈ 3-4, ³JHF ≈ 5-7 | Deshielded by adjacent nitrogen and coupled to both H-4 and F-5. |

| H-4 | ~7.8 - 8.2 | Doublet (d) | ³JHH ≈ 3-4 | Coupled to H-6. Coupling to F-5 (⁴JHF) may be small or unresolved. | |

| N-H | ~11.0 - 12.5 | Broad Singlet (br s) | - | Exchangeable proton of the amide/lactam (keto form). | |

| ¹³C | C-2 | ~155 - 160 | Doublet (d) | ³JCF ≈ 15-20 | Carbonyl/enol carbon, deshielded and coupled to fluorine. |

| C-4 | ~140 - 145 | Doublet (d) | ²JCF ≈ 25-30 | Olefinic carbon coupled strongly to the adjacent fluorine. | |

| C-5 | ~135 - 140 | Doublet (d) | ¹JCF ≈ 230-250 | Carbon directly bonded to fluorine, showing a characteristic large one-bond coupling constant. | |

| C-6 | ~125 - 130 | Doublet (d) | ³JCF ≈ 5-10 | Olefinic carbon coupled to fluorine through three bonds. | |

| ¹⁹F | F-5 | ~ -160 to -175 | Doublet of Doublets (dd) | ³JFH ≈ 5-7, ⁴JFH ≈ 2-3 | Coupled to the two ortho protons (H-6 and H-4). |

Note: The presence of a broad N-H signal in the ¹H NMR spectrum and a C-2 chemical shift in the carbonyl region (>155 ppm) are strong indicators that the keto (pyrimidinone) form is the dominant tautomer in solution.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the definitive molecular weight and, with high-resolution instruments, the elemental formula. This technique serves as a crucial checkpoint, validating the molecular identity proposed by NMR.

Causality of MS Experimental Design

The goal is to gently ionize the molecule to observe the intact molecular ion, thereby confirming its mass. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Coupling liquid chromatography (LC) to the MS (LC-MS) provides an orthogonal check on purity.[11][12]

Caption: Workflow for identity confirmation by Mass Spectrometry.

Experimental Protocol & Expected Data

Protocol: High-Resolution LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile. Dilute this stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.

-

LC Separation: Inject the sample onto a C18 reverse-phase column. Run a standard gradient elution to separate the analyte from any potential impurities.

-

MS Detection: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in ESI positive and/or negative ion mode.

Expected Data

-

Theoretical Exact Mass: 114.02294 g/mol [3]

-

Expected [M+H]⁺ (Positive Mode): m/z 115.03077

-

Expected [M-H]⁻ (Negative Mode): m/z 113.01512

-

Validation Criterion: The measured mass should be within 5 ppm of the theoretical mass to confidently confirm the elemental composition. MS/MS fragmentation can further validate the structure by showing characteristic losses (e.g., loss of HNCO).

X-ray Crystallography: The Unambiguous Solid-State Structure

While NMR and MS define the molecule's covalent bonds and formula, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[13] It is the only technique that can directly "see" the bond lengths, bond angles, and intermolecular interactions, definitively resolving the tautomeric state in the crystal lattice. Given the compound's melting point of 170-174 °C, it is a crystalline solid suitable for this analysis.[1][4][14]

Experimental Workflow

Caption: The workflow for single-crystal X-ray crystallography.

Protocol and Expected Outcome

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a high-quality single crystal of this compound. This is often the most challenging step and requires screening various solvents and conditions (e.g., slow evaporation, solvent/anti-solvent diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in a cold stream (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

-

Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it against the experimental data until the model converges.

Expected Outcome The final refined structure will provide a definitive answer to the tautomerism question in the solid state. It is highly probable that the crystal structure will show the keto (5-Fluoro-2(1H)-pyrimidinone) form, revealing key features such as:

-

A C=O double bond (~1.23 Å) and a C-N single bond (~1.38 Å) within the amide group.

-

An N-H bond with the hydrogen atom located on the nitrogen.

-

A network of intermolecular hydrogen bonds between the N-H donor and the C=O acceptor of adjacent molecules, forming dimers or sheets in the crystal lattice.

Context: A Note on Synthesis

Understanding the origin of a molecule provides valuable context for its analysis. A common synthetic route to this compound involves the selective chemical manipulation of a more complex starting material, 2,4-dichloro-5-fluoropyrimidine.[15]

Caption: A validated synthetic pathway to the target compound.[15]

Conclusion: A Triad of Validation

The structural elucidation of this compound is a clear example of the synergy required in modern chemical analysis. No single technique provides the complete picture. Instead, a logical and hierarchical workflow delivers an unambiguous and self-validating result:

-

Mass Spectrometry acts as the first gate, confirming the correct mass and elemental formula.

-

NMR Spectroscopy provides the detailed solution-state blueprint, establishing the covalent framework, confirming the presence of all functional groups, and strongly indicating the dominant tautomeric form in a given solvent.

-

X-ray Crystallography delivers the final, definitive proof, revealing the precise solid-state structure and resolving any ambiguity regarding tautomerism and intermolecular organization.

By integrating these three pillars of analytical chemistry, researchers and drug developers can proceed with absolute confidence in the identity and structure of their material, a non-negotiable prerequisite for successful research and development.

References

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents.

- This compound | CAS#:2022-78-8. Chemsrc.

- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PMC - NIH.

- Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. PubMed.

- Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. PubMed.

- Fluorine NMR. University of Wisconsin-Madison.

- How about Tautomers?. WuXi Biology.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH.

- X-Ray Crystallography of Viruses. PubMed.

- Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF on ResearchGate.

Sources

- 1. This compound | CAS#:2022-78-8 | Chemsrc [chemsrc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 97 2022-78-8 [sigmaaldrich.com]

- 5. This compound | 2022-78-8 [chemicalbook.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography of Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: A Key Prodrug of 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Fluoro-2-hydroxypyrimidine

This compound (CAS Number: 2022-78-8), also known as 5-fluoro-2(1H)-pyrimidone, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While not a therapeutic agent in its own right, it serves a critical role as a direct precursor and oral prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades[1][2]. The strategic design of this compound allows for its conversion to the active cytotoxic agent 5-FU within the body, a process mediated by hepatic aldehyde oxidase[3]. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, reactivity, and its pivotal role in cancer therapy.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 2022-78-8 | |

| Molecular Formula | C₄H₃FN₂O | |

| Molecular Weight | 114.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 170-174 °C | |

| SMILES | Oc1ncc(F)cn1 | |

| InChI | 1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |

Safety Information:

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Synthesis and Purification: A Step-by-Step Approach

The most common and industrially viable synthesis of this compound begins with the readily available starting material, 2,4-dichloro-5-fluoropyrimidine. The process involves a two-step reaction: selective reduction followed by hydrolysis[4].

start [label="2,4-dichloro-5-fluoropyrimidine", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="2-chloro-5-fluoropyrimidine"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Selective Reduction\n(e.g., Metal Reduction or Hydrogenolysis)", arrowhead="vee"]; intermediate -> product [label="Hydrolysis\n(Acidic or Alkaline)", arrowhead="vee"]; }

Synthesis of this compound.Experimental Protocol:

Step 1: Selective Reduction of 2,4-dichloro-5-fluoropyrimidine

The initial step involves the selective dechlorination at the 4-position of 2,4-dichloro-5-fluoropyrimidine. This can be achieved through metal reduction or catalytic hydrogenolysis[4].

-

Metal Reduction:

-

In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine in a protic solvent such as a lower alcohol (e.g., methanol, ethanol).

-

Add a reducing metal, such as zinc or iron powder, and an acid catalyst (e.g., acetic acid)[4].

-

Stir the reaction mixture at a controlled temperature, typically between room temperature and the boiling point of the solvent, until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the metal residues.

-

The filtrate containing 2-chloro-5-fluoropyrimidine can be used directly in the next step or purified further.

-

-

Catalytic Hydrogenolysis:

-

Charge a hydrogenation reactor with 2,4-dichloro-5-fluoropyrimidine, a suitable catalyst (e.g., palladium on carbon), and a protic solvent.

-

Pressurize the reactor with hydrogen gas (typically up to 6 atm)[4].

-

Stir the mixture at a controlled temperature until the theoretical amount of hydrogen is consumed.

-

After the reaction, filter off the catalyst. The resulting solution of 2-chloro-5-fluoropyrimidine is ready for the next step.

-

Step 2: Hydrolysis of 2-chloro-5-fluoropyrimidine

The intermediate, 2-chloro-5-fluoropyrimidine, is then hydrolyzed to yield the final product. This can be performed under either acidic or alkaline conditions[4].

-

Alkaline Hydrolysis:

-

To the solution of 2-chloro-5-fluoropyrimidine, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture, typically to reflux, and monitor the reaction progress.

-

Once the hydrolysis is complete, cool the reaction mixture.

-

Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of 7-8[4].

-

The product, this compound, will precipitate out of the solution.

-

Purification:

The crude this compound can be purified by recrystallization.

-

After precipitation, collect the solid by filtration.

-

Wash the solid with cold water to remove any residual salts.

-

For further purification, the product can be dissolved in a minimal amount of hot water, treated with activated carbon to remove colored impurities, and then allowed to cool slowly to form crystals[4].

-

Collect the purified crystals by filtration and dry them under vacuum.

Chemical Reactivity and Tautomerism

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the tautomeric nature of the 2-hydroxypyrimidine core.

Tautomerism:

Like other 2-hydroxypyrimidines, this compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyrimidone (keto) form. Theoretical studies suggest that in the gas phase or weakly polar environments, the hydroxy form is favored. However, in polar solvents, the equilibrium shifts towards the more polar oxo (keto) form[5]. This tautomerism is a critical factor in its reactivity, influencing the site of electrophilic attack.

Reactivity:

-

Reaction with Phosphorus Oxychloride (POCl₃): A key reaction of this compound is its conversion to 2-chloro-5-fluoropyrimidine upon treatment with phosphorus oxychloride[6]. This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This transformation is a common strategy in heterocyclic chemistry to introduce a reactive handle for further synthetic modifications.

-

N- and O-Alkylation: The presence of both nitrogen and oxygen atoms with lone pairs of electrons makes this compound susceptible to alkylation. The regioselectivity of this reaction (N-alkylation versus O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used[7][8]. Hard electrophiles tend to favor O-alkylation, while softer electrophiles may favor N-alkylation.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling patterns will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ can be attributed to the N-H and O-H stretching vibrations of the pyrimidone and hydroxy tautomers, respectively. A strong absorption in the range of 1700-1650 cm⁻¹ is indicative of the C=O stretching of the pyrimidone form[9][10]. The C-F stretching vibration will appear in the fingerprint region, typically around 1200-1000 cm⁻¹.

-

Analytical Methods

High-performance liquid chromatography (HPLC) is the most suitable method for the quantitative analysis of this compound and for monitoring its conversion to 5-FU.

Proposed HPLC Method:

Based on established methods for 5-FU analysis, a reversed-phase HPLC method with UV detection is recommended[2][11].

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 0.05 M KH₂PO₄) and a polar organic solvent like methanol or acetonitrile. The exact ratio should be optimized for optimal separation.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength around 260-270 nm, where the pyrimidine ring exhibits strong absorbance.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Applications in Drug Development and Mechanism of Action

The primary application of this compound is as an oral prodrug of 5-fluorouracil (5-FU)[3]. 5-FU is a widely used antimetabolite in cancer chemotherapy that exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA[12].

prodrug [label="this compound\n(Oral Administration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; active_drug [label="5-Fluorouracil (5-FU)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [label="Inhibition of Thymidylate Synthase\n&\nIncorporation into RNA/DNA", shape=box, style=filled, fillcolor="#FBBC05"];

prodrug -> active_drug [label="Hepatic Aldehyde Oxidase", arrowhead="vee"]; active_drug -> target [label="Metabolic Activation", arrowhead="vee"]; target -> cell_death [label="Cytotoxicity", arrowhead="vee"]; cell_death [label="Tumor Cell Death", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Metabolic activation of this compound.The conversion of this compound to 5-FU is catalyzed by the enzyme hepatic aldehyde oxidase, which is predominantly found in the liver[3]. This enzymatic transformation is a key feature of its prodrug design, offering potential advantages in terms of oral bioavailability and modified pharmacokinetic profiles compared to intravenous administration of 5-FU. By delivering 5-FU in a controlled manner, prodrug strategies aim to enhance therapeutic efficacy while potentially mitigating some of the toxic side effects associated with high systemic concentrations of the active drug[12].

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry, primarily due to its role as a prodrug for the widely used anticancer agent 5-fluorouracil. Its synthesis from readily available precursors, coupled with its specific enzymatic activation in the liver, makes it an attractive component in the ongoing efforts to optimize fluoropyrimidine-based cancer therapies. A thorough understanding of its synthesis, reactivity, and analytical methods, as detailed in this guide, is essential for researchers and scientists working on the development of new and improved cancer treatments.

References

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. BenchChem.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.

- Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021-7028.

- Dias, R. L. A., & Ramalho, T. C. (2018). Metabolism of 5-fluorouracil (5-FU).

- Wrightson, W. R., Myers, S. R., & Galandiuk, S. (1995). HPLC analysis of 5-FU and FdUMP in tissue and serum.

- Nagai, M., Nio, Y., & Shiraishi, T. (1990). Enzymatic conversion of 5-fluoro-2'-deoxyuridine to 5-fluorouracil or 5-fluoro-2'-deoxyuridine 5'-monophosphate in human tissues. Anticancer Research, 10(3), 779-783.

- Dr.Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)?

- Organic Syntheses. (n.d.). Procedure.

- CN101314594B. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

- LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- EP1042303A1. (n.d.). Chloropyrimidine process.

- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.

- Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics, 29(4), 307-315.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Asis, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- CN103880757A. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Melissa Maribel. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube.

- Semantic Scholar. (n.d.). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity.

- Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938.

- Chemsrc. (n.d.). This compound.

- Vražić, M., et al. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Chemosphere, 209, 837-845.

- Preprints.org. (2025). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

- Scientific Literature. (n.d.).

- FABAD Journal of Pharmaceutical Sciences. (n.d.).

- van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.

- ResearchGate. (n.d.).

- Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flouro uracil.

- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- Preprints.org. (2025).

- National Institutes of Health. (2022).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scientificliterature.org [scientificliterature.org]

- 3. This compound | CAS#:2022-78-8 | Chemsrc [chemsrc.com]

- 4. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 2022-78-8 [chemicalbook.com]

- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

Foreword: The Strategic Importance of 5-Fluoro-2-hydroxypyrimidine

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxypyrimidine

In the landscape of modern medicinal chemistry, fluorinated pyrimidines represent a cornerstone class of compounds, pivotal in the development of therapeutics ranging from anticancer to antifungal agents.[1][2] 5-Fluorouracil (5-FU) is a widely utilized chemotherapeutic, and its precursor, 5-Fluorocytosine (Flucytosine), is an essential antifungal medication.[3][4][5] At the heart of the synthetic pathways leading to these vital medicines lies this compound (CAS 2022-78-8), a critical intermediate whose efficient synthesis is a subject of considerable interest.[6][7]

This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights into process optimization, mechanistic underpinnings, and the validation of results.

Section 1: Retrosynthetic Analysis and Key Strategic Pathways

The synthesis of this compound, which exists in tautomeric equilibrium with 5-Fluoro-2(1H)-pyrimidinone, can be approached from several key precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of production. Our analysis identifies two principal and strategically sound approaches:

-

The Deamination Route from 5-Fluorocytosine: A direct and logical conversion of a readily available antifungal drug.

-

The Selective Dechlorination-Hydrolysis Route from 5-Fluorouracil-derived Intermediates: A robust, multi-step pathway suitable for industrial-scale production, starting from the inexpensive bulk chemical 5-Fluorouracil.

The following diagram illustrates the strategic relationship between key precursors, intermediates, and the target molecule.

Caption: Experimental workflow for the reduction-hydrolysis route.

Step-by-Step Procedure:

-

Selective Reduction: In a reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in toluene. To this solution, add zinc dust (1.5 eq) followed by the slow, dropwise addition of an aqueous ammonium hydroxide solution while maintaining the temperature below 30°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup & Isolation of Intermediate: Upon completion, filter the reaction mixture to remove zinc salts and any unreacted zinc. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers. The toluene layer contains the desired 2-chloro-5-fluoropyrimidine.

-

Hydrolysis: Extract the toluene layer with aqueous hydrochloric acid. This transfers the protonated product into the aqueous phase. Heat the acidic aqueous phase to reflux for several hours to effect hydrolysis.

-

Product Isolation: After the hydrolysis is complete (as monitored by LC-MS), cool the reaction mixture in an ice bath. The this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a white to off-white solid. [7]

Section 3: Synthesis via Deamination of 5-Fluorocytosine

An alternative and chemically elegant route begins with the antifungal agent 5-Fluorocytosine (Flucytosine). [5]This method leverages the classic Sandmeyer-type reaction, where an aromatic amine is converted into a diazonium salt, which is then subsequently hydrolyzed to a hydroxyl group.

Mechanism: 5-Fluorocytosine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., H₂SO₄ or HCl), at low temperatures (0-5°C). This converts the 4-amino group into a diazonium salt. This intermediate is unstable and, upon gentle warming, decomposes by eliminating nitrogen gas (N₂) and reacting with water to form the 4-hydroxyl product, which rapidly tautomerizes to the more stable pyrimidone form. The 2-hydroxyl group remains unaffected throughout this process.

Experimental Protocol: Diazotization and Hydrolysis

Objective: To synthesize this compound from 5-Fluorocytosine.

Materials:

-

5-Fluorocytosine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium bicarbonate

Step-by-Step Procedure:

-

Preparation of Diazonium Salt: In a flask cooled to 0-5°C in an ice-salt bath, suspend 5-Fluorocytosine (1.0 eq) in an aqueous solution of sulfuric acid. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at this temperature for 1 hour.

-

Hydrolysis: Remove the ice bath and allow the reaction mixture to warm slowly to room temperature. Then, gently heat the solution to 50-60°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

-

Product Isolation: Cool the reaction mixture back to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with ample cold water to remove inorganic salts. Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.

Section 4: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision driven by factors such as scale, cost, available equipment, and safety considerations.

| Parameter | Route 1: From 5-Fluorouracil | Route 2: From 5-Fluorocytosine |

| Starting Material | 5-Fluorouracil | 5-Fluorocytosine |

| Relative Cost | Low | Moderate to High |

| Number of Steps | 3 (Dichlorination, Reduction, Hydrolysis) | 1 (One-pot Diazotization-Hydrolysis) |

| Key Reagents | POCl₃, N,N-Dimethylaniline, Zinc, HCl | NaNO₂, H₂SO₄ |

| Typical Overall Yield | 60-75% | 70-85% |

| Advantages | Utilizes inexpensive starting material; well-documented for scale-up. [8][9] | High atom economy; fewer steps; straightforward purification. |

| Disadvantages | Multiple steps and intermediate isolations; use of corrosive POCl₃ and flammable solvents. | Starting material is more expensive; diazotization requires careful temperature control; potential for side reactions if not controlled. |

Conclusion

The synthesis of this compound is a well-established process achievable through multiple strategic pathways. For large-scale industrial production, the route commencing from 5-Fluorouracil offers significant cost advantages, despite its multiple steps. The key to this pathway's success lies in the efficient dichlorination and the subsequent highly selective reduction of the 4-chloro position. [9]For laboratory-scale synthesis or when 5-Fluorocytosine is readily available, the diazotization-hydrolysis route provides a rapid, high-yielding, and elegant alternative. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to select and optimize the synthetic strategy best suited to their objectives, ensuring a reliable supply of this crucial building block for the synthesis of life-saving pharmaceuticals.

References

- 5-Fluorouracil synthesis.ChemicalBook.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.PMC.

- Convenient synthesis of 5-fluorouracil.The Journal of Organic Chemistry.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.OUCI.

- Fluoropyrimidine.Wikipedia.

- Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.MDPI.

- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives.Der Pharma Chemica.

- Method for preparing 5-fluorouracil.Google Patents.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.ResearchGate.

- Fluorinated pyrimidine nucleosides. 3. Synthesis and antitumor activity of a series of 5'-deoxy-5-fluoropyrimidine nucleosides.Journal of Medicinal Chemistry.

- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.Medicines for All institute (M4ALL) - Virginia Commonwealth University.

- Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.Benchchem.

- 5-Fluorocytosine synthesis.ChemicalBook.

- 5-Fluoro-4-hydroxy-2-methoxypyrimidine.Biosynth.

- 5-Fluoro-2-hydroxypyridine synthesis.ChemicalBook.

- Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi.MDPI.

- This compound.ChemicalBook.

- This compound 97.Sigma-Aldrich.

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine.Google Patents.

- 5-Flucytosine.Home Sunshine Pharma.

- What is the mechanism of Flucytosine?.Patsnap Synapse.

- Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans.PubMed.

- Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora.PubMed.

- Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi.MDPI.

- 5-fluctyosine preparation method suitable for industrial production.Google Patents.

- This compound 2022-78-8 wiki.Guidechem.

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.Google Patents.

- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.ResearchGate.

- (flucytosine) dosing, indications, interactions, adverse effects, and more.Medscape.

- Flucytosine (5-Fluorocytosine) | Antifungal Agent.MedchemExpress.com.

- Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses.New Journal of Chemistry (RSC Publishing).

- Design, synthesis, and characterization of new 5-fluorocytosine salts.PubMed.

- Generation of 5-fluorouracil from 5-fluorocytosine by monoclonal antibody-cytosine deaminase conjugates.PubMed.

- Synthesis of 2-alkoxy-5-nitrobenzamides by phase-transfer catalyzed nucleophilic substitution of 2-chloro-5-nitrobenzamides.ResearchGate.

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.Google Patents.

- Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci.PubMed.

Sources

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoropyrimidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]

- 4. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hsppharma.com [hsppharma.com]

- 6. This compound | 2022-78-8 [chemicalbook.com]

- 7. This compound 97 2022-78-8 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyrimidine: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 5-Fluoro-2-hydroxypyrimidine (CAS No: 2022-78-8), a key heterocyclic compound in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into its core physicochemical properties, validated synthesis protocols, critical applications as a pharmaceutical intermediate, and its role as a prodrug, while ensuring adherence to strict safety and handling standards.

Core Physicochemical & Structural Characteristics

This compound, also known as 5-Fluoro-2(1H)-pyrimidone, is a fluorinated analog of the pyrimidine nucleobase structure. Its molecular weight is 114.08 g/mol .[1][2][3][4] The introduction of a fluorine atom at the C5 position dramatically alters the electronic properties of the pyrimidine ring, a feature that is leveraged in its pharmacological applications. The compound exists in a tautomeric equilibrium between the hydroxyl and the more stable ketone (pyrimidinone) form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃FN₂O | [2][4] |

| Molecular Weight | 114.08 g/mol | [1][2] |

| CAS Number | 2022-78-8 | [2][3] |

| Melting Point | 170-174 °C | [1] |

| Density | 1.46 g/cm³ | [1] |

| Appearance | Solid | |

| Topological Polar Surface Area | 41.5 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| InChI Key | HPABFFGQPLJKBP-UHFFFAOYSA-N | [2] |

Visualization: Chemical Structure

The structural representation below highlights the key functional groups of the molecule.

Caption: 2D structure of 5-Fluoro-2(1H)-pyrimidinone, the stable tautomer.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process for its use in pharmaceutical manufacturing. A common and efficient method involves the selective reduction and subsequent hydrolysis of a di-halogenated precursor.[5] This approach is favored for its high selectivity, use of accessible raw materials, and conditions suitable for industrial-scale production.[5]

Causality in Synthesis: A Two-Step Approach

The rationale for this pathway is rooted in controlling the reactivity of the starting material, 2,4-dichloro-5-fluoropyrimidine. The chlorine atom at the C2 position is more susceptible to nucleophilic substitution than the one at C4. However, a direct hydrolysis attempt can lead to side products. Therefore, a two-step process is employed:

-

Selective Dechlorination: The first step involves the selective removal of the chlorine atom at the C4 position. This is typically achieved through metal-catalyzed hydrogenolysis or other metal reduction methods. This selectivity is crucial to isolate the desired intermediate, 2-chloro-5-fluoropyrimidine.

-

Hydrolysis: The remaining chlorine at the C2 position of the intermediate is then hydrolyzed to a hydroxyl group. This can be performed under acidic or alkaline conditions to yield the final product, this compound.[5]

Visualization: Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-dichloro-5-fluoropyrimidine

This protocol is a representative example based on established chemical principles described in the literature.[5]

Step 1: Selective Reduction to 2-chloro-5-fluoropyrimidine

-

In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve 2,4-dichloro-5-fluoropyrimidine in an appropriate solvent (e.g., an alcohol like ethanol or methanol).

-

Add a catalyst, such as Palladium on Carbon (Pd/C), and a base, like sodium acetate or triethylamine, to act as a hydrochloric acid scavenger.

-

Introduce a reducing agent. For catalytic hydrogenolysis, this would involve pressurizing the vessel with hydrogen gas (H₂). For metal reduction, a reagent like zinc dust could be used.

-

Maintain the reaction at a controlled temperature (e.g., room temperature to 50°C) and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, filter off the catalyst. Remove the solvent under reduced pressure to yield the crude intermediate, 2-chloro-5-fluoropyrimidine.

Step 2: Hydrolysis to this compound

-

Take the crude 2-chloro-5-fluoropyrimidine from the previous step and dissolve or suspend it in an aqueous solution.

-

For acidic hydrolysis, use a dilute acid such as hydrochloric acid (HCl). For alkaline hydrolysis, use a base such as sodium hydroxide (NaOH).

-

Heat the mixture under reflux for several hours. The progress of the hydrolysis should be monitored (e.g., by HPLC).

-

After the reaction is complete, cool the mixture.

-

Adjust the pH to near neutral to precipitate the product. If starting from alkaline conditions, acidify. If starting from acidic conditions, neutralize with a base.

-

Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain pure this compound.

Core Application in Drug Development: A Prodrug of 5-Fluorouracil

The primary significance of this compound in oncology is its function as an oral prodrug of 5-Fluorouracil (5-FU), a cornerstone antimetabolite chemotherapy agent.[6] 5-FU itself has significant toxicity and a complex metabolic profile. Designing a prodrug like this compound (also referred to as 5-Fluoro-Pyrimidinone or 5FP) aims to improve its therapeutic index.

The core mechanism involves in-vivo enzymatic conversion. 5FP is converted to the active drug 5-FU by the action of hepatic aldehyde oxidase.[6] Once formed, 5-FU undergoes further metabolic activation to 5-fluoro-2′-deoxyuridine 5′-monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[7] By inhibiting TS, FdUMP depletes the cellular pool of thymidine, leading to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[7]

Visualization: Metabolic Activation Pathway

Caption: Metabolic activation of this compound to inhibit DNA synthesis.

Safety, Handling, and Storage

As a biologically active compound and chemical intermediate, this compound requires careful handling. It is classified as hazardous, and all laboratory personnel must adhere to strict safety protocols.

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [2] |

| H315 | Causes skin irritation. | [2] | |

| H318 | Causes serious eye damage. | [2] | |

| H335 | May cause respiratory irritation. | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][8] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Self-Validating Protocol: Laboratory Handling

To ensure a safe laboratory environment, the following self-validating workflow must be implemented:

-

Engineering Controls Assessment: Before handling, confirm that work is performed in a certified chemical fume hood or a glovebox to prevent inhalation of dust.[8] Ensure that an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) Verification: The handler must don the correct PPE, including:

-

Nitrile or neoprene gloves.

-

Chemical safety goggles and a face shield.[8]

-

A buttoned laboratory coat.

-

For handling larger quantities, a dust mask (e.g., N95) is recommended.

-

-

Material Handling:

-

Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.

-

Spill & Waste Management: In case of a spill, clean up immediately using dry procedures to avoid dust generation.[8] Dispose of waste in labeled containers according to institutional and local regulations.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. For researchers synthesizing or using this compound, it is essential to validate each batch. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS), are available through chemical databases and serve as a reference for characterization.[10]

References

- Amerigo Scientific. (n.d.). This compound (97%).

- Chemsrc. (2025). This compound | CAS#:2022-78-8.

- Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

- SpectraBase. (n.d.). 5-Fluoro-2-methoxypyrimidine.

- National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-hydroxypyridine. PubChem Compound Database.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- National Center for Biotechnology Information. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

Sources

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

- 6. This compound | CAS#:2022-78-8 | Chemsrc [chemsrc.com]

- 7. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. This compound(2022-78-8) 1H NMR [m.chemicalbook.com]

Foreword: The Foundational Role of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of 5-Fluoro-2-hydroxypyrimidine

In the landscape of drug discovery and development, the journey from a promising molecule to a viable therapeutic is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. For researchers, scientists, and formulation experts, understanding a compound's solubility is not merely an academic exercise; it is the cornerstone of process chemistry, formulation design, and ultimately, therapeutic efficacy. Poor solubility can terminate the development of an otherwise potent compound, leading to issues in reaction optimization, purification, and bioavailability.

This guide focuses on this compound (CAS: 2022-78-8), a heterocyclic compound of significant interest in medicinal chemistry, often as a key intermediate or a metabolite of established fluoropyrimidine-based therapeutics.[1][2] Its structure, featuring a pyrimidine core, a hydroxyl group, and a fluorine atom, presents a unique set of properties that govern its interaction with various solvent systems. This document provides a comprehensive analysis of its solubility, moving beyond mere data presentation to explain the underlying principles and provide robust, field-tested methodologies for its empirical determination. Our objective is to equip you not just with data, but with a practical and theoretical framework for leveraging solubility information in your research.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. Before delving into solubility data, it is essential to understand the fundamental properties of this compound. These parameters provide the first clues to its behavior in solution. The compound exists in a tautomeric equilibrium, predominantly favoring the 5-Fluoro-2(1H)-pyrimidone form, which significantly influences its hydrogen bonding capabilities.

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the hydroxy and pyrimidone forms.

The table below summarizes its key physicochemical properties, which collectively influence its dissolution profile. The melting point, for instance, provides an indirect measure of the crystal lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.[3]

| Property | Value | Source |

| Molecular Formula | C₄H₃FN₂O | [4] |

| Molecular Weight | 114.08 g/mol | [4] |

| Melting Point | 170-174 °C | [3] |

| pKa (Predicted) | 7.39 ± 0.10 | [4] |

| XLogP3 | -0.4 | [3] |

| Appearance | Solid |

Solubility Profile

Aqueous Solubility

This compound exhibits significant solubility in water. This is attributable to its polar functional groups—the amide in the predominant pyrimidone tautomer and the fluorine atom—which can readily participate in hydrogen bonding with water molecules.

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 25 | 359 | [4] |

This high aqueous solubility is a critical parameter for its use in biological systems and for the development of aqueous formulations.

Predictive Solubility in Organic Solvents: An Analog-Based Approach

The following table presents the mole fraction solubility of 5-FU in several common laboratory solvents at various temperatures.[6] This data provides an invaluable starting point for solvent screening, reaction medium selection, and crystallization studies for this compound. For instance, the high solubility of 5-FU in polar aprotic solvents like acetonitrile and acetone suggests these would be effective solvents for this compound as well.

Predictive Guidance: Mole Fraction Solubility (x₁) of 5-Fluorouracil (5-FU) in Pure Solvents [6]

| Temperature (K) | Water (x₁ × 10³) | Methanol (x₁ × 10³) | Ethanol (x₁ × 10³) | Acetonitrile (x₁ × 10³) | Acetone (x₁ × 10³) |

| 278.15 | 1.85 | 0.28 | 0.09 | 0.17 | 0.12 |

| 283.15 | 2.21 | 0.35 | 0.11 | 0.21 | 0.15 |

| 288.15 | 2.63 | 0.44 | 0.14 | 0.26 | 0.19 |

| 293.15 | 3.14 | 0.55 | 0.18 | 0.32 | 0.24 |

| 298.15 | 3.76 | 0.69 | 0.23 | 0.40 | 0.30 |

| 303.15 | 4.50 | 0.86 | 0.29 | 0.50 | 0.38 |

| 308.15 | 5.39 | 1.07 | 0.37 | 0.63 | 0.48 |

| 313.15 | 6.46 | 1.34 | 0.47 | 0.79 | 0.60 |

| 318.15 | 7.74 | 1.67 | 0.60 | 1.00 | 0.76 |

| 323.15 | 9.27 | 2.08 | 0.76 | 1.25 | 0.96 |

| 328.15 | 11.10 | 2.60 | 0.97 | 1.57 | 1.21 |

| 333.15 | 13.28 | 3.24 | 1.23 | 1.97 | 1.52 |

Data adapted from a study on 5-Fluorouracil solubility and should be used as a qualitative guide for this compound.

A Self-Validating Protocol for Thermodynamic Solubility Determination

To move from predictive estimates to definitive data, a robust experimental protocol is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. The causality behind this multi-step process is crucial: it is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. This protocol is a self-validating system, with inherent checks to ensure data integrity.

Workflow for Equilibrium Solubility Determination

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

1. Preparation and Equilibration:

-

Rationale: To achieve a state of thermodynamic equilibrium, an excess of the solid compound is required to ensure the solution becomes saturated. Constant temperature and agitation are non-negotiable; solubility is temperature-dependent, and agitation maximizes the surface area for dissolution.[7][8]

-

Protocol:

-

Add an excess amount of this compound (e.g., 20-30 mg) to a 2 mL glass vial. The excess should be visually apparent after equilibration.

-

Add a known volume (e.g., 1 mL) of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate for a sufficient duration (a 24-hour period is a good starting point, but 48-72 hours may be necessary to ensure equilibrium). A time-point study is recommended for novel systems.

-

2. Separation of Solid and Liquid Phases:

-

Rationale: The goal is to sample only the saturated solution, free from any undissolved microcrystals, which would artificially inflate the measured solubility. Maintaining temperature during this step is critical to prevent the compound from precipitating or dissolving further.

-

Protocol:

-

Stop agitation and allow the vials to stand in the incubator for at least 30 minutes for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe pre-fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dispense the clear filtrate into a pre-weighed, clean vial.

-

3. Quantification:

-

Rationale: A specific and sensitive analytical technique is needed to accurately determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal due to its precision and the UV-active nature of the pyrimidine ring. A calibration curve built from standards of known concentration ensures accuracy.[9]

-

Protocol:

-

Immediately weigh the vial containing the filtrate to determine the mass of the saturated solution.

-

Quantitatively dilute a known mass of the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the calibration curve.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilutions, to express the final solubility in units such as mg/mL or mol/L.

-

Conclusion for the Modern Researcher

The solubility of this compound is not a static value but a dynamic property influenced by temperature, solvent system, and pH. This guide has provided both a direct, quantitative value for its high aqueous solubility and a strategic, analog-based approach for estimating its behavior in organic solvents.[4][6] More importantly, it has detailed a robust, first-principles experimental workflow that empowers researchers to generate their own high-quality, reliable solubility data for any solvent system of interest. In an era of data-driven discovery, the ability to generate and critically interpret fundamental physicochemical data remains an indispensable skill.[10] Adherence to these principles and protocols will ensure that solubility data serves as a reliable guidepost, rather than a source of uncertainty, in the complex process of pharmaceutical development.

References

- Solubility Temperature Dependence Predicted

- Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.

- This compound (97%).Amerigo Scientific.[Link]

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.Advanced Drug Delivery Reviews.[Link]

- Temperature Dependence of Hydrotropy.The Journal of Physical Chemistry B.[Link]

- High-throughput solubility determination for data-driven materials design and discovery in redox flow b

Sources

- 1. This compound | 2022-78-8 [chemicalbook.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 8. Temperature Dependence of Hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. moglen.law.columbia.edu [moglen.law.columbia.edu]